molecular formula C8H10N2O B085514 1-Methyl-3-phenylurea CAS No. 1007-36-9

1-Methyl-3-phenylurea

Cat. No.: B085514
CAS No.: 1007-36-9
M. Wt: 150.18 g/mol
InChI Key: SQBHGDSDVWCPHN-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylurea is an organic compound with the molecular formula C8H10N2O. It is a derivative of urea where one of the nitrogen atoms is substituted with a methyl group and the other with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylurea can be synthesized through the nucleophilic addition of aniline to methyl isocyanate. The reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions are mild, and the product can be obtained in high yields with high chemical purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the reaction of aniline with methyl isocyanate under controlled conditions. The process is scalable and can be carried out in large volumes, making it suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted urea derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

1-Methyl-3-phenylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-phenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its relatively simple structure allows for easy modification, making it a versatile compound for various applications .

Properties

IUPAC Name

1-methyl-3-phenylurea
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InChI

InChI=1S/C8H10N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBHGDSDVWCPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
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DSSTOX Substance ID

DTXSID1074416
Record name N-Methyl-N'-phenylurea
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Molecular Weight

150.18 g/mol
Source PubChem
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CAS No.

1007-36-9
Record name N-Methyl-N′-phenylurea
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Record name 1-Methyl-3-phenylurea
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Synthesis routes and methods I

Procedure details

1-Methyl-3-phenylurea was prepared by the dropwise addition of methylisocyanate (6 ml, 0.1 mole) over three hours to an ether solution (100 ml) containing aniline (9 ml, 0.1 mole) at 4° C. with stirring. 1-Methyl-3-phenylurea precipitated as purple crystals which were recrystallized from ethanol, m.p. 150° C.
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Synthesis routes and methods II

Procedure details

Following pyrolysis the residual material in the flask had a composition of 25 mole percent phenyl N-methylcarbamate and 75 mole percent phenol. The flask was cooled, a vacuum applied and phenol was stripped at a pressure of 20 mm Hg. Recovered phenol was also chromatographically pure. The residual carbamate remaining after phenol was stripped was returned to the pyrolysis flask. After 3 cycles of pyrolysis and phenol stripping, analysis showed: 96% conversion to methyl isocyanate, 2% unconverted material and 2% conversion to the allophanate. The methyl isocyanate was identified by reaction with aniline to give 1-methyl-3-phenylurea melting at 149°-150.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-methoxy-1-methyl-3-phenylurea influence its conformation in solution?

A1: NMR studies presented in [] suggest that 1-methoxy-1-methyl-3-phenylurea predominantly adopts an anti conformation in solution. This conformation is stabilized by intramolecular hydrogen bonding between the methoxy oxygen and the N-H proton of the urea group. This finding is further supported by Surface-Enhanced Raman Spectroscopy (SERS) data, which allows for concentration-dependent conformational analysis.

Q2: What can be inferred about the reactivity of 1-(2,2-dimethoxyethyl)-1-methyl-3-phenylurea with pyrogallol based on the provided information?

A2: Unfortunately, the provided abstract for the paper "Reaction of 1-(2,2-dimethoxyethyl)-1-methyl-3-phenylurea with pyrogallol" [] does not offer any specific details regarding the reaction itself. To understand the interaction, reaction products, or potential applications, access to the full research article is needed.

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